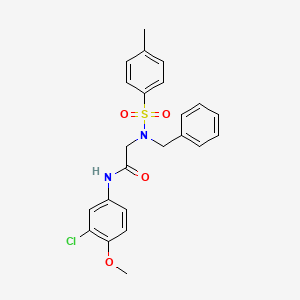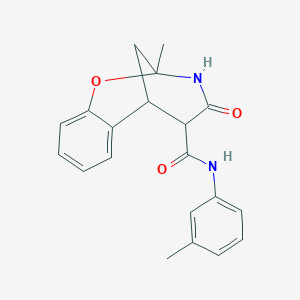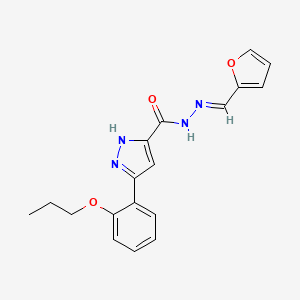![molecular formula C24H17Cl2NO3S B11638720 (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11638720.png)
(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorophenyl groups, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinedione derivatives.
Substitution: Formation of substituted thiazolidinedione derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential treatment for certain diseases due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products.
作用機序
The mechanism of action of (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in various biological effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its dual chlorophenyl and methoxyphenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.
特性
分子式 |
C24H17Cl2NO3S |
|---|---|
分子量 |
470.4 g/mol |
IUPAC名 |
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H17Cl2NO3S/c25-19-9-5-17(6-10-19)14-27-23(28)22(31-24(27)29)13-16-7-11-20(12-8-16)30-15-18-3-1-2-4-21(18)26/h1-13H,14-15H2/b22-13- |
InChIキー |
IKYLTVQNSUOXFL-XKZIYDEJSA-N |
異性体SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11638642.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11638649.png)
![3-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11638657.png)
![2-(4-chlorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11638662.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11638670.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638682.png)
![5-(1-Allyl-2-oxoindolin-3-ylidene)-2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638684.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638690.png)
![Ethyl 6-ethoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11638691.png)
![(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B11638693.png)

![N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638701.png)

